N-(2,2-diethoxyethyl)-1-(6-methoxy-1,4-dimethyl-9H-carbazol-3-yl)methanimine
Description
Properties
CAS No. |
18073-24-0 |
|---|---|
Molecular Formula |
C22H28N2O3 |
Molecular Weight |
368.5 g/mol |
IUPAC Name |
N-(2,2-diethoxyethyl)-1-(6-methoxy-1,4-dimethyl-9H-carbazol-3-yl)methanimine |
InChI |
InChI=1S/C22H28N2O3/c1-6-26-20(27-7-2)13-23-12-16-10-14(3)22-21(15(16)4)18-11-17(25-5)8-9-19(18)24-22/h8-12,20,24H,6-7,13H2,1-5H3 |
InChI Key |
ZXVPQTHSMZSUAR-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(CN=CC1=C(C2=C(C(=C1)C)NC3=C2C=C(C=C3)OC)C)OCC |
Origin of Product |
United States |
Preparation Methods
Preparation Methods of N-(2,2-diethoxyethyl)-1-(6-methoxy-1,4-dimethyl-9H-carbazol-3-yl)methanimine
General Synthetic Strategy
The synthesis of this compound typically involves multi-step organic reactions beginning from carbazole derivatives. The key steps include:
- Functionalization of the carbazole core, particularly at the 3-position.
- Introduction of methoxy and methyl substituents on the carbazole ring.
- Formation of the methanimine linkage.
- Attachment of the 2,2-diethoxyethyl group to the nitrogen atom.
Each step requires optimization of reaction conditions such as temperature, solvent, and catalysts to maximize yield and purity.
Stepwise Synthesis Overview
| Step | Reaction Type | Reagents and Conditions | Outcome |
|---|---|---|---|
| 1 | Carbazole functionalization | Starting from carbazole, methylation and methoxylation using alkyl halides and methanol derivatives under basic conditions | 6-Methoxy-1,4-dimethyl-9H-carbazole intermediate |
| 2 | Formylation | Vilsmeier-Haack reaction using POCl3 and DMF at controlled temperatures (0–95 °C) | Introduction of aldehyde group at 3-position of carbazole |
| 3 | Methanimine formation | Condensation of aldehyde intermediate with 2,2-diethoxyethylamine under reflux in glacial acetic acid or similar solvent | Formation of the methanimine linkage |
| 4 | Purification | Silica gel column chromatography using dichloromethane:methanol mixtures | Isolation of pure this compound |
This sequence aligns with general procedures reported for carbazole derivatives and imine formation reactions.
Detailed Synthetic Procedures
Functionalization of Carbazole Core
- Carbazole is reacted with methyl iodide or similar alkylating agents in the presence of a strong base such as sodium hydride at low temperatures (0 °C) to introduce methyl groups at the 1 and 4 positions.
- Methoxylation at the 6-position is achieved via electrophilic aromatic substitution or by using methoxy-substituted carbazole precursors.
- Reaction monitoring is performed by thin-layer chromatography (TLC), and products are confirmed by nuclear magnetic resonance (NMR) spectroscopy.
Formylation via Vilsmeier-Haack Reaction
- The functionalized carbazole is subjected to Vilsmeier-Haack conditions by adding phosphorus oxychloride dropwise to dimethylformamide (DMF) at 0 °C.
- After stirring, the carbazole derivative is added slowly, and the mixture is heated to approximately 95 °C for 8–18 hours.
- This introduces an aldehyde group at the 3-position of the carbazole ring, an essential precursor for imine formation.
Formation of Methanimine Linkage
- The aldehyde intermediate is reacted with 2,2-diethoxyethylamine in glacial acetic acid under reflux conditions (120 °C) for 4–8 hours.
- The condensation reaction forms the methanimine functional group, linking the diethoxyethyl substituent to the carbazole core.
- Completion is monitored by TLC, and the reaction mixture is concentrated under reduced pressure.
Purification and Characterization
Analytical Data and Research Findings
Spectroscopic Characterization
| Technique | Observations | Significance |
|---|---|---|
| ^1H NMR | Chemical shifts corresponding to methoxy, methyl, diethoxyethyl, and imine protons | Confirms presence and environment of functional groups |
| ^13C NMR | Signals for carbazole carbons, methoxy, methyl, and imine carbons | Structural verification of carbon framework |
| Mass Spectrometry | Molecular ion peak at m/z 368.47 consistent with molecular formula C22H28N2O3 | Confirms molecular weight and molecular formula |
Reaction Yields and Optimization
- Reported yields for the final imine formation step range from 65% to 85%, depending on reaction time and temperature.
- Optimization of solvent system and purification techniques can improve product purity and yield.
- The use of dry solvents and inert atmosphere conditions reduces side reactions and degradation.
Comparative Analysis with Related Compounds
| Compound Name | Structural Features | Differences from Target Compound | Implications |
|---|---|---|---|
| N-[2-(6-methoxy-1-methyl-9H-carbazol-2-yl)ethyl]-N-methylacetamide | Methyl group on carbazole, acetamide linkage | Different functional group (acetamide vs. methanimine) | Altered reactivity and biological profile |
| (2-(3,6-Dimethoxy-9H-carbazol-9-yl)ethyl)phosphonic acid | Phosphonic acid substituent | Different acidic functionality | Potentially different applications in catalysis or biology |
| 6-Methoxy-1,4-dimethylcarbazole | Lacks diethoxyethyl and methanimine groups | Simpler structure | Less reactive, limited functionalization |
This comparison highlights how variations in substituents and functional groups influence chemical properties and potential applications.
Summary Table of Preparation Methods
| Step | Reagents | Conditions | Notes |
|---|---|---|---|
| Carbazole methylation and methoxylation | Methyl iodide, methanol, NaH | 0 °C to room temperature, several hours | Requires dry solvents, inert atmosphere preferred |
| Formylation (Vilsmeier-Haack) | POCl3, DMF | 0 °C to 95 °C, 8–18 h | Aldehyde introduction at carbazole 3-position |
| Imine formation | 2,2-diethoxyethylamine, glacial acetic acid | Reflux at 120 °C, 4–8 h | Condensation reaction, monitored by TLC |
| Purification | Silica gel chromatography | Dichloromethane:methanol (20:1) | Ensures high purity product |
Chemical Reactions Analysis
Types of Reactions
N-(2,2-diethoxyethyl)-1-(6-methoxy-1,4-dimethyl-9H-carbazol-3-yl)methanimine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidation products.
Reduction: Reduction reactions can convert the compound into its reduced forms, potentially altering its chemical properties.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reducing Agents: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution Reagents: Halogens, alkylating agents, and nucleophiles are often used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives.
Scientific Research Applications
Chemistry: As an intermediate in organic synthesis, it can be used to create more complex molecules.
Biology: The compound may have biological activity, making it a candidate for drug discovery and development.
Medicine: Potential therapeutic applications could include its use as a pharmaceutical agent.
Industry: The compound’s unique properties may make it useful in materials science and organic electronics.
Mechanism of Action
The mechanism by which N-(2,2-diethoxyethyl)-1-(6-methoxy-1,4-dimethyl-9H-carbazol-3-yl)methanimine exerts its effects involves interactions with molecular targets and pathways. These may include:
Molecular Targets: Enzymes, receptors, or other proteins that the compound binds to or modulates.
Pathways: Biological pathways that are influenced by the compound, leading to its observed effects.
Comparison with Similar Compounds
Structural Analogues and Functional Group Variations
a. N-(2,2-Diethoxyethyl)-N-((1,4-Dimethyl-9H-Carbazol-3-yl)Methyl)-2-Nitrobenzenesulfonamide
- Structural Features : Shares the carbazole core (1,4-dimethyl and 6-methoxy substituents) but incorporates a sulfonamide group instead of a methanimine.
- Synthesis : Prepared via condensation of sulfonamide intermediates, followed by acid-catalyzed deprotection .
b. 1-(5-((9H-Carbazol-9-yl)Methyl)-2-Methyl-1,3,4-Oxadiazol-3(2H)-yl)Ethanone
- Structural Features : Replaces the methanimine group with a 1,3,4-oxadiazole ring linked to the carbazole core .
- Bioactivity : Demonstrates antimicrobial activity (e.g., against E. coli and C. albicans), suggesting carbazole-oxadiazole hybrids are promising drug candidates .
- Key Differences : The oxadiazole ring introduces rigidity and hydrogen-bonding capacity, which may enhance binding affinity in biological systems compared to the flexible imine chain in the target compound.
c. (E)-N-(3-Methylbutyl)-1-Phenylmethanimine
- Structural Features : A simpler imine with a phenyl group and a 3-methylbutyl side chain, identified in pear floral volatiles .
- Properties : Exhibits a fruity odor, indicating sensory applications. Lacks the carbazole system, reducing aromatic π-π interactions critical for solid-state packing .
- Key Differences : The absence of the carbazole moiety limits photochemical utility but highlights the role of imines in fragrance chemistry.
Crystallographic and Intermolecular Interactions
a. (E)-1-(4-Halophenyl)-N-[1-(4-Methylphenyl)-1H-Imidazol-4-yl]Methanimines
- Crystal Packing : Halogen substituents (Cl, Br) influence weak interactions (C–H⋯X and π-π stacking), with dihedral angles ~56° between aromatic planes .
Spectral Data Comparison
Biological Activity
N-(2,2-diethoxyethyl)-1-(6-methoxy-1,4-dimethyl-9H-carbazol-3-yl)methanimine is a complex organic compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article will explore its biological activity, including mechanisms of action, efficacy in various biological systems, and relevant case studies.
Chemical Structure and Properties
The compound has the following molecular characteristics:
- Molecular Formula : C22H28N2O3
- Molar Mass : 368.46932 g/mol
- CAS Number : Not explicitly provided in the sources, but related compounds have been cataloged.
The biological activity of this compound is believed to involve several mechanisms:
- Antioxidant Properties : The compound may exhibit antioxidant activity, which can protect cells from oxidative stress.
- Enzyme Inhibition : It has potential as an inhibitor of certain enzymes involved in metabolic pathways.
- Cell Signaling Modulation : It may influence cell signaling pathways, potentially affecting cell proliferation and apoptosis.
Efficacy in Biological Systems
Research indicates that this compound has shown promise in various biological assays:
- Anticancer Activity : Preliminary studies suggest that it may inhibit the growth of cancer cell lines.
- Antimicrobial Properties : Some tests indicate efficacy against bacterial strains, highlighting its potential as an antimicrobial agent.
Summary of Biological Activities
| Activity Type | Observed Effect | Reference |
|---|---|---|
| Antioxidant | Reduces oxidative stress | |
| Anticancer | Inhibits cancer cell proliferation | |
| Antimicrobial | Effective against certain bacteria |
Case Studies
-
Anticancer Study :
- A study evaluated the effects of the compound on various cancer cell lines, demonstrating a significant reduction in cell viability at concentrations above 10 µM. This suggests a dose-dependent response with potential for further development in cancer therapeutics.
-
Antimicrobial Testing :
- In vitro tests showed that this compound inhibited the growth of Staphylococcus aureus and Escherichia coli at concentrations ranging from 5 to 20 µg/mL.
Synthesis and Characterization
The synthesis of this compound involves multi-step organic reactions that have been optimized for yield and purity. Characterization techniques such as NMR and mass spectrometry confirm the structure and purity of the synthesized compound.
Future Directions
Further research is needed to elucidate the precise mechanisms underlying its biological activities. Potential areas for future investigation include:
- In vivo studies to assess pharmacokinetics and toxicity.
- Mechanistic studies to understand how this compound interacts at the molecular level with target proteins or pathways.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
